Trimethyl(nonafluorobutyl)silane

Descripción general

Descripción

Trimethyl(nonafluorobutyl)silane is not directly mentioned in the provided papers. However, the papers do discuss compounds with trimethylsilyl groups and their reactivity, which can be somewhat related to the compound . For instance, the synthesis of β-trifluoromethylstyrenes using a trimethylsilyl-containing reagent is described, which highlights the utility of trimethylsilyl groups in facilitating cross-coupling reactions .

Synthesis Analysis

The synthesis of compounds related to this compound involves the use of trimethylsilyl groups as protective groups or intermediates in organic synthesis. For example, (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is synthesized for use in Hiyama cross-coupling reactions, which is a method that can potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structural analysis of related silanes is discussed. For instance, the X-ray structural analysis of silolenes derived from bis(trimethylsilylethynyl)silanes provides insight into the molecular geometry and electronic structure of silicon-containing compounds .

Chemical Reactions Analysis

The chemical reactivity of trimethylsilyl groups is exemplified in the provided papers. The hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane leads to the formation of silolenes and a 1-sila-2,4-cyclopentadiene, demonstrating the diverse reactivity of compounds containing trimethylsilyl groups . Additionally, the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides shows the potential for substitution reactions involving trimethylsilyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the papers do provide some insight into the properties of trimethylsilyl-containing compounds. For example, the NMR data for silolenes and 1-sila-2,4-cyclopentadiene derivatives offer information on the chemical shifts and structural environment of silicon in these molecules . This information can be useful in inferring some of the properties of this compound.

Aplicaciones Científicas De Investigación

2. Reduction of Acid Chlorides The compound has shown effectiveness in reducing acid chlorides to decarboxylated hydrocarbons through a free radical mechanism. This approach provides an alternative to Barton's decarboxylation reaction, highlighting its versatility in chemical synthesis (Ballestri et al., 1992).

3. Study of Silicon-Carbon Bonding Trimethyl(nonafluorobutyl)silane has been utilized in 13C Fourier-transform NMR studies to investigate silicon-carbon bonding. This research offers insights into π bonding or equivalent interactions between bonded carbon and silicon atoms, contributing to a deeper understanding of chemical bonding (Levy et al., 1972).

4. Direct Synthesis from Aromatic Fluorides The compound has been directly synthesized from aromatic fluorides and 2-(trimethylsilyl)ethanol, demonstrating the chemical flexibility and the ability to tolerate various substituents in chemical reactions (Grecian et al., 2005).

5. Use as Dihalomethylene Transfer Agents It serves as a dihalomethylene transfer agent in reactions with anhydrous potassium fluoride, efficiently producing CX2 transfer products with olefins. This application underscores its utility in more specialized chemical synthesis processes (Cunico & Chou, 1978).

6. Polymerization in Gas Phase this compound undergoes ArF laser photolysis in gaseous form, leading to polymerization at the triple bond. This process results in the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon, showing its potential in materials science and engineering (Pola & Morita, 1997).

Safety and Hazards

Mecanismo De Acción

- The C-Si bond is highly electron-releasing and can stabilize positive charges in the β position through hyperconjugation .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Trimethyl(nonafluorobutyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and fluorine bonding. These interactions can enhance the stability and activity of enzymes, making them more efficient in catalyzing biochemical reactions . The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with their active sites . This interaction can lead to changes in enzyme conformation and activity, affecting the overall biochemical pathways. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy growth . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and biochemical pathways.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

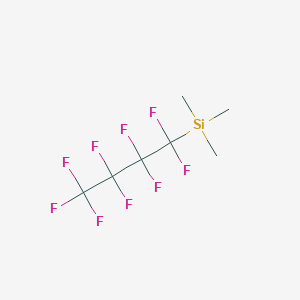

trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSOLWOJHMOEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895200 | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204316-01-8 | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

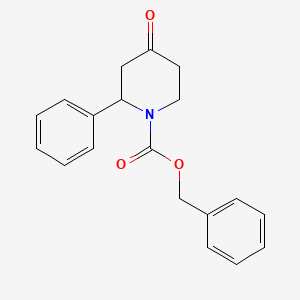

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)